Trifluoroacetate

Übersicht

Beschreibung

Trifluoroacetate, also known as TFA, is a chemical compound that has gained significant attention in recent years due to its wide range of applications in scientific research. TFA is a strong acid with a pKa value of 0.23 and is commonly used as a reagent in organic chemistry.

Wissenschaftliche Forschungsanwendungen

1. Organic Synthesis

Trifluoroacetic acid (TFA) has extensive applications in organic synthesis. It serves as a solvent, catalyst, and reagent in various chemical transformations such as rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations. TFA's unique properties, such as being a strong acid, water miscible, and having a low boiling point, make it valuable in organic chemistry research (López & Salazar, 2013).

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS analysis of proteins, TFA is often used as a mobile phase additive due to its ability to provide symmetrical and narrow peak shapes for proteins. However, it can decrease mass spectrometric sensitivity through ion-pairing and spray destabilization. Alternatives to TFA, like formate buffer, are explored to improve MS sensitivity (Bobály et al., 2015).

3. Protein and Peptide Purification

TFA is used in pharmaceutical applications for protein and peptide purification. Its toxic nature necessitates reliable methods to measure its effective removal. Ion chromatography methods have been developed to determine residual TFA concentration in various samples in the pharmaceutical industry (Kaiser & Rohrer, 2004).

4. Enhancing LC-MS Sensitivity

TFA is used to enhance reversed phase chromatographic performance. However, it can suppress signals in electrospray ionization-mass spectrometry (ESI-MS). Supercharging agents have been found to counteract this suppression, improving both separation efficiency and detection limits in LC/MS analyses (Nshanian et al., 2017).

5. Environmental Impact Studies

Studies have been conducted to assess the impact of TFA, a breakdown product of various industrial processes, on ecosystems. For example, the effects of TFA on vernal pool ecosystems were studied, focusing on soil microbial communities and plant species. The results indicated that predicted concentrations of TFA would not adversely affect the development of these communities and species (Benesch et al., 2002).

Eigenschaften

CAS-Nummer |

14477-72-6 |

|---|---|

Produktname |

Trifluoroacetate |

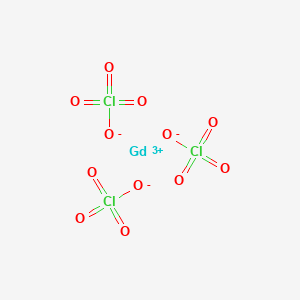

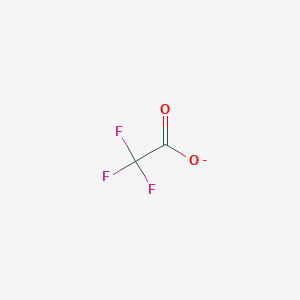

Molekularformel |

C2F3O2- |

Molekulargewicht |

113.02 g/mol |

IUPAC-Name |

2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |

InChI-Schlüssel |

DTQVDTLACAAQTR-UHFFFAOYSA-M |

SMILES |

C(=O)(C(F)(F)F)[O-] |

Kanonische SMILES |

C(=O)(C(F)(F)F)[O-] |

Andere CAS-Nummern |

14477-72-6 |

Synonyme |

Acid, Trifluoroacetic Cesium Trifluoroacetate Trifluoroacetate Trifluoroacetate, Cesium Trifluoroacetic Acid |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)